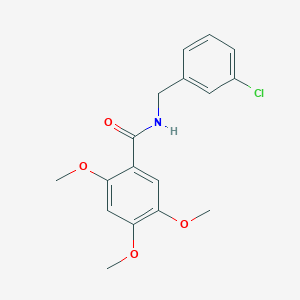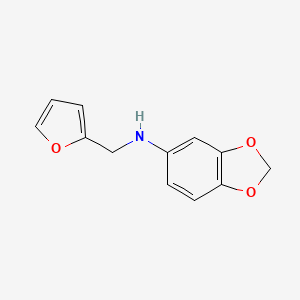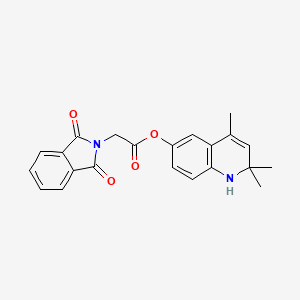
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as DMT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMT has been found to have unique properties that make it a promising candidate for use in various fields, including pharmacology, neuroscience, and biochemistry.
作用机制
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is believed to exert its effects by binding to various receptors in the brain, including the serotonin 5-HT2A receptor. This binding leads to the activation of various signaling pathways, resulting in the profound effects that 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is known for.
Biochemical and Physiological Effects
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to have a range of biochemical and physiological effects. In the brain, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been shown to increase the activity of certain neurotransmitters, leading to altered states of consciousness. 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has also been found to have anti-inflammatory effects, making it a potential candidate for use in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has a range of advantages and limitations for use in lab experiments. One advantage is its unique properties, which make it a valuable tool for studying various biochemical pathways. However, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is also a highly potent compound, which can make it difficult to work with in certain experimental settings. Additionally, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is a controlled substance in many countries, which can limit its availability for research purposes.
未来方向
There are many potential future directions for research on 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of various psychiatric and neurological conditions. Additionally, there is ongoing research into the mechanisms of action of 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine, which could lead to a better understanding of its effects on the brain and body. Finally, there is interest in developing new methods for synthesizing and purifying 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine, which could make it more accessible for research purposes.
合成方法
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine can be synthesized using various methods, including the reaction of 3-pyridinemethanamine with 2-chloro-5,5-dimethyl-4,5-dihydrothiazole. This reaction results in the formation of 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine, which can then be purified using standard methods.
科学研究应用
5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to have a range of potential applications in scientific research. In pharmacology, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been shown to have unique properties that make it a promising candidate for use in the development of new drugs. In neuroscience, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to have profound effects on the brain, leading to increased interest in its potential therapeutic applications. In biochemistry, 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to have a range of effects on various biochemical pathways, making it a valuable tool for studying these pathways.
属性
IUPAC Name |
5,5-dimethyl-N-(pyridin-3-ylmethyl)-4H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-11(2)8-14-10(15-11)13-7-9-4-3-5-12-6-9/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYLIJCNTCBFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-chlorobenzyl)thio]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B5853118.png)
![4-{[(2-propoxy-1-naphthyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853126.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)








![3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5853211.png)
